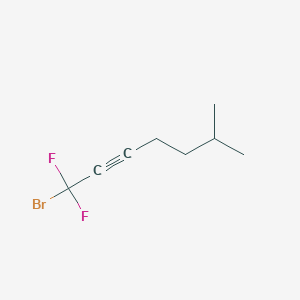

1-Bromo-1,1-difluoro-6-methylhept-2-yne

Description

1-Bromo-1,1-difluoro-6-methylhept-2-yne is a halogenated alkyne characterized by a bromine atom and two fluorine atoms substituted on the same carbon, along with a methyl group at the sixth carbon of a seven-carbon chain. This compound belongs to the class of bromofluoroalkynes, which are notable for their unique electronic and steric properties due to the combination of electronegative halogens and the linear geometry of the alkyne moiety. Such compounds are typically utilized in organic synthesis as intermediates for cross-coupling reactions, fluorination strategies, or as precursors to more complex fluorinated molecules .

Properties

CAS No. |

877080-72-3 |

|---|---|

Molecular Formula |

C8H11BrF2 |

Molecular Weight |

225.07 g/mol |

IUPAC Name |

1-bromo-1,1-difluoro-6-methylhept-2-yne |

InChI |

InChI=1S/C8H11BrF2/c1-7(2)5-3-4-6-8(9,10)11/h7H,3,5H2,1-2H3 |

InChI Key |

YHCUKIOLEAXJAK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC#CC(F)(F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-1,1-difluoro-6-methylhept-2-yne can be synthesized through a multi-step process involving the reaction of 5-methyl-1-hexyne with dibromodifluoromethane. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity. The general synthetic route involves:

Starting Material: 5-methyl-1-hexyne.

Reagent: Dibromodifluoromethane.

Catalyst: A suitable catalyst such as palladium or copper.

Reaction Conditions: The reaction is carried out under controlled temperature and pressure to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of 1-bromo-1,1-difluoro-6-methylhept-2-yne follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Industrial methods may also incorporate continuous flow reactors and advanced purification techniques to ensure the compound’s high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-1,1-difluoro-6-methylhept-2-yne undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Addition Reactions: The triple bond in the hept-2-yne backbone can participate in addition reactions with halogens or hydrogen.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alkanes.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

Addition: Halogens (e.g., Br2) or hydrogen gas in the presence of a catalyst.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

Substitution: Formation of azides or thiols.

Addition: Formation of dihalides or alkanes.

Oxidation: Formation of ketones.

Reduction: Formation of alkanes.

Scientific Research Applications

1-Bromo-1,1-difluoro-6-methylhept-2-yne has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-bromo-1,1-difluoro-6-methylhept-2-yne involves its interaction with molecular targets through its reactive bromine and fluorine atoms. These interactions can lead to the formation of covalent bonds with biological macromolecules, thereby modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and signal transduction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Bromo-1,1-difluoropropane (CAS 420-89-3)

- Structure : A shorter-chain analog (3 carbons) with bromine and two fluorines on the terminal carbon.

- Reactivity : Lacks the alkyne functionality, making it less reactive in cycloaddition or polymerization reactions. However, it is more prone to nucleophilic substitution due to reduced steric hindrance.

- Applications : Primarily used as a refrigerant or fire suppressant, unlike the alkyne derivative, which is tailored for synthetic chemistry .

1-Bromo-1,1,2-trifluoroethane (CAS 420-92-8)

- Structure : Contains an additional fluorine atom at the second carbon.

- Thermal Stability : Higher fluorine content may lower thermal stability, as observed in similar bromofluoroalkanes .

1-Bromo-1,1-difluoro-4-phenylbutan-2-one (CAS 862457-93-0)

- Structure : Features a ketone group and phenyl ring, diverging from the alkyne backbone.

- Reactivity: The ketone enables carbonyl-based reactions (e.g., Grignard additions), while the alkyne in the target compound supports alkyne-specific transformations (e.g., Sonogashira coupling).

- Physical Properties : Higher molecular weight (263.08 g/mol) and liquid state at room temperature contrast with the likely solid or low-boiling-point nature of the alkyne derivative .

Bromotrifluoroethylene (Synonym: 1-Bromo-1,2,2-trifluoroethylene)

- Structure : An unsaturated analog with a double bond instead of an alkyne.

- Reactivity : The double bond allows for electrophilic additions, whereas the alkyne in the target compound facilitates radical or metal-catalyzed reactions.

- Industrial Use : Employed in polymer production, contrasting with the synthetic intermediate role of the alkyne .

Key Comparative Data

Research Findings and Trends

- Synthetic Utility : The alkyne group in 1-Bromo-1,1-difluoro-6-methylhept-2-yne enhances its utility in click chemistry and metal-catalyzed cross-couplings, distinguishing it from saturated analogs like 1-Bromo-1,1-difluoropropane .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.